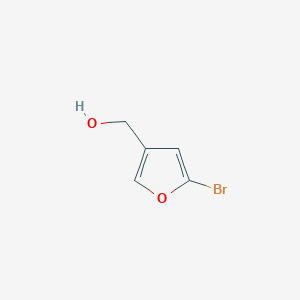

(5-Bromofuran-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrO2 |

|---|---|

Molecular Weight |

177.00 g/mol |

IUPAC Name |

(5-bromofuran-3-yl)methanol |

InChI |

InChI=1S/C5H5BrO2/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 |

InChI Key |

FZOKYEPVLCMZEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1CO)Br |

Origin of Product |

United States |

Synthesis and Manufacturing of 5 Bromofuran 3 Yl Methanol

The synthesis of (5-Bromofuran-3-yl)methanol can be achieved through various synthetic routes, often involving the reduction of a corresponding carbonyl compound. A common strategy is the reduction of 5-bromo-3-furaldehyde. This transformation can be accomplished using a variety of reducing agents. For instance, sodium borohydride (B1222165) in a suitable solvent like methanol (B129727) is a frequently employed method for this type of reduction.

Another approach could involve the bromination of a pre-existing furan-3-methanol derivative. However, controlling the regioselectivity of the bromination to obtain the desired 5-bromo isomer is a key challenge in this approach. The choice of brominating agent and reaction conditions is crucial to favor the formation of this compound over other isomers.

Chemical and Physical Properties

(5-Bromofuran-3-yl)methanol is a chemical compound with the molecular formula C5H5BrO2. nih.gov

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | (5-Bromofuran-2-yl)methanol | (4-Bromofuran-3-yl)methanol |

|---|---|---|---|

| Molecular Formula | C5H5BrO2 | C5H5BrO2 nih.gov | C5H5BrO2 fluorochem.co.uk |

| Molecular Weight | 176.996 g/mol | 177.00 g/mol nih.gov | 176.996 g/mol fluorochem.co.uk |

| Boiling Point | Not available | 90 °C (at 10 Torr) guidechem.com | Not available |

| LogP | Not available | 1.2 nih.gov | 1.11 fluorochem.co.uk |

| CAS Number | 22560029 (CID) nih.gov | 27230-58-6 nih.gov | 164513-24-0 fluorochem.co.uk |

This table is generated based on available data and is for comparative purposes. "Not available" indicates that the data for the specific isomer was not found in the searched sources.

Spectroscopic Data Analysis

The structural elucidation of (5-Bromofuran-3-yl)methanol relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy would provide information about the different types of protons and their connectivity. Key signals would include those for the hydroxymethyl protons (-CH2OH) and the protons on the furan (B31954) ring. The coupling patterns between the furan protons would be crucial in confirming the 3,5-substitution pattern.

¹³C NMR spectroscopy would show distinct signals for each carbon atom in the molecule, including the carbon bearing the hydroxymethyl group, the carbons of the furan ring, and the carbon attached to the bromine atom.

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. Bands corresponding to C-H stretching and C-O stretching, as well as vibrations from the furan ring, would also be present.

Mass Spectrometry (MS) : Mass spectrometry would determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. lehigh.edu Fragmentation patterns could provide further structural information.

Chemical Reactivity and Participation in Organic Reactions

The reactivity of (5-Bromofuran-3-yl)methanol is dictated by the two primary functional groups: the hydroxymethyl group and the bromo-substituted furan (B31954) ring.

Reactions of the Hydroxymethyl Group : The primary alcohol can undergo oxidation to form 5-bromo-3-furaldehyde or 5-bromo-3-furoic acid, depending on the oxidizing agent and reaction conditions. It can also be converted to an ether or an ester through reactions with alkyl halides or acyl halides/anhydrides, respectively.

Reactions of the Bromofuran Ring : The bromine atom on the furan ring can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of a wide range of substituents at the 5-position of the furan ring. The bromine can also be displaced by other nucleophiles under certain conditions.

Role in Synthetic Chemistry

Direct Halogenation Approaches for Furan-3-methanol Derivatives

A common and direct method involves the electrophilic bromination of Furan-3-methanol. The inherent electronic properties of the furan (B31954) ring and the directing effect of the hydroxymethyl substituent are key factors in this approach.

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C2 or C5 positions. clockss.org The presence of a substituent at the C3 position, such as a hydroxymethyl group (-CH₂OH), influences the regioselectivity of the bromination. The hydroxymethyl group is an activating, ortho-, para- director. In the context of the furan ring, this directs electrophilic attack to the adjacent C2 and C4 positions, and the C5 position (para). Due to the high reactivity of the C5 position in furans, bromination of Furan-3-methanol typically occurs selectively at this site to yield the desired this compound. Strategies often focus on using mild brominating agents to prevent over-bromination or degradation of the starting material. researchgate.netnih.gov

The outcome of furan bromination is highly dependent on the choice of brominating agent, solvent, and temperature. rsc.org N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of furans and other electron-rich aromatic systems because it provides a low, steady concentration of bromine, minimizing side reactions. nih.govwikipedia.org Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have also been shown to be effective, sometimes offering improved yields. researchgate.netresearchgate.net

The reaction solvent plays a critical role. Aprotic solvents of varying polarity, such as carbon tetrachloride (CCl₄), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), are commonly employed. wikipedia.org The choice of solvent can affect the solubility of the reagents and the stability of reaction intermediates, thereby influencing the selectivity and rate of the reaction. Temperature control is crucial; these reactions are often run at low temperatures (e.g., 0 °C or below) to enhance selectivity and prevent the formation of polybrominated byproducts and resinous materials, which can result from the inherent instability of furans under strongly acidic or high-temperature conditions. asianpubs.org

Table 1: Comparison of Bromination Conditions for Furan Derivatives

| Brominating Agent | Solvent | Temperature (°C) | Observations |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Reflux | Standard for allylic/benzylic bromination, can be adapted for aromatic systems. wikipedia.orgunipi.it |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 50 | Used for selective bromination of furan rings. |

| Bromine (Br₂) | Acetic Acid | Room Temperature | Can be effective but may lead to lower selectivity. researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane (CH₂Cl₂) | 40 | Shown to be highly effective, sometimes superior to NBS for furan bromination. researchgate.netresearchgate.net |

| 1-Butyl-3-methylimidazolium tribromide | Solvent-free | 40 | An ionic liquid approach offering high selectivity for monobromination. asianpubs.org |

Construction of the Furan Ring System Bearing Pre-existing Bromine and Methanol (B129727) Functionalities

An alternative to direct functionalization is the synthesis of the furan ring from acyclic precursors that already contain the necessary bromine and hydroxymethyl (or a precursor) functionalities.

The Paal-Knorr furan synthesis is a classic and powerful method for constructing furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org To synthesize this compound via this route, one would require a suitably substituted 1,4-dicarbonyl precursor. This method's utility is dependent on the accessibility of the required acyclic starting material. alfa-chemistry.com Other cyclization strategies, such as those starting from γ,δ-epoxy-(E)-α-bromoacrylates or the cyclization of alkynyl ketones, represent more modern approaches to constructing highly substituted furan rings, including those with bromine substituents. clockss.orgkoreascience.krorganic-chemistry.org These methods can offer high regioselectivity but may involve more complex, multi-step syntheses to prepare the necessary precursors. clockss.org

Introduction of the Hydroxymethyl Group onto Bromofuran Scaffolds

This synthetic strategy involves starting with a furan ring that is already brominated at the desired position and then introducing the hydroxymethyl group. This is typically achieved by the reduction of a carbonyl group at the C3 position.

This is a robust and widely used approach. The synthesis begins with a precursor such as 5-Bromofuran-3-carbaldehyde or 5-Bromofuran-3-carboxylic acid (or its ester derivative, Methyl 5-bromofuran-3-carboxylate). nih.govchemscene.com These precursors can then be reduced to the corresponding primary alcohol, this compound.

Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent that is highly effective for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.com It is known for its chemoselectivity, typically not reducing less reactive functional groups like esters or carboxylic acids under standard conditions. masterorganicchemistry.comresearchgate.net The reduction of 5-Bromofuran-3-carbaldehyde with NaBH₄ in an alcoholic solvent like methanol or ethanol (B145695) is a straightforward and high-yielding transformation. smolecule.comorientjchem.org

For the reduction of a carboxylic acid or its ester, a more powerful reducing agent is generally required. Lithium aluminum hydride (LiAlH₄) is capable of reducing esters and carboxylic acids to primary alcohols. libretexts.orguobasrah.edu.iq The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide. libretexts.org

Table 2: Common Reducing Agents for Carbonyl Precursors

| Precursor | Reducing Agent | Typical Solvent | Product | Notes |

| 5-Bromofuran-3-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound | Mild conditions, high selectivity for the aldehyde. masterorganicchemistry.com |

| 5-Bromofuran-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound | Strong reducing agent required; NaBH₄ is generally ineffective. libretexts.org |

| Methyl 5-bromofuran-3-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | This compound | Reduces the ester to the primary alcohol. libretexts.org |

Nucleophilic Addition Reactions for Alcohol Formation

The formation of the methanol group in furan derivatives, including this compound, is commonly achieved through nucleophilic addition reactions. A primary method involves the reduction of a corresponding aldehyde, such as 5-bromofuran-3-carbaldehyde. This transformation can be effectively carried out using reducing agents like sodium borohydride in a suitable solvent, for instance, methanol. researchgate.net

Metal-Catalyzed Cross-Coupling Strategies for Furan-Substituted Methanols

Metal-catalyzed cross-coupling reactions represent a versatile and powerful tool for the synthesis of furan-substituted methanols and their derivatives. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling Involving Bromofuran Intermediates

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.org In the context of furan chemistry, this reaction is instrumental in creating biaryl and other coupled systems. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or its ester, and subsequent reductive elimination to yield the final product. libretexts.org

Bromofuran intermediates are valuable substrates in Suzuki-Miyaura couplings. For example, 3-bromofuran (B129083) can be coupled with arylboronic acids to produce the corresponding cross-coupled products. acs.org Research has shown that reactions between arylboronic acids and bromofurans can proceed rapidly in the presence of a palladium catalyst like Pd(OAc)2. uwindsor.ca This methodology has been successfully applied to the synthesis of various furan-containing compounds. researchgate.netambeed.com The efficiency of the coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. Nickel-catalyzed Suzuki-Miyaura couplings have also been developed as an alternative, demonstrating broad substrate scope and tolerance for heterocyclic systems. acs.org

The following table summarizes representative conditions for Suzuki-Miyaura coupling involving bromofurans:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | None | - | - | - | Good | uwindsor.ca |

| NiCl₂(PCy₃)₂ | PCy₃ | - | 2-Me-THF | - | Good | acs.org |

| PdCl₂(dppf)₂ | dppf | K₂CO₃ | - | - | 55-68 | researchgate.net |

Other Palladium-Catalyzed Coupling Reactions for Analogous Furan Derivatives

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are pivotal in the synthesis of functionalized furan derivatives. These reactions offer alternative pathways to construct complex molecular architectures based on the furan scaffold.

Palladium-catalyzed C-H activation has emerged as a powerful technique for the direct arylation of furan and thiophene (B33073) derivatives. mdpi.com This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. For instance, the cross-coupling of 2-butylfuran (B1215726) with 4-bromoacetophenone can be achieved with high conversion using a palladium-N-heterocyclic carbene (NHC) complex as a pre-catalyst. mdpi.com The optimization of these reactions often involves screening different bases, solvents, and palladium precursors to achieve the best results. mdpi.com

Other notable palladium-catalyzed reactions include:

Heck Coupling: This reaction couples an unsaturated halide with an alkene.

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide.

Stille Coupling: This reaction pairs an organotin compound with an organohalide.

These reactions have been successfully used to synthesize a variety of furan derivatives, including triarylfurans and other substituted systems. thieme-connect.comresearchgate.net The choice of the specific coupling reaction often depends on the desired final product and the available starting materials.

Emerging Green Chemistry Approaches in Bromofuran Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of bromofurans and other heterocyclic compounds, aiming to develop more sustainable and environmentally benign processes. ijnc.irnih.gov These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous substances. acs.org

One promising area is the use of alternative reaction media. For example, deep eutectic solvents (DES), such as a choline (B1196258) chloride/glycerol mixture, have been successfully employed in ligand-free Sonogashira and Suzuki-Miyaura coupling reactions of brominated heterocycles, including 3-bromofuran. colab.ws These solvents are often biodegradable, have low toxicity, and can be recycled, offering a greener alternative to traditional organic solvents. colab.ws

Photochemical methods also represent a green approach to the synthesis of furan derivatives. The irradiation of bromofuran-2-carbaldehydes in aromatic solutions can lead to the formation of aryl-2-furyl derivatives in good yields. researchgate.net Furthermore, visible-light photoredox catalysis has been utilized for the bromination of various organic substrates, which can be an alternative to traditional brominating agents. beilstein-journals.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another avenue for green synthesis. Enzymes can exhibit high specificity, often eliminating the need for protecting groups and reducing the number of synthetic steps. acs.org While specific examples for this compound are not extensively documented, the enzymatic synthesis of related furfuryl alcohols has been explored. frontiersin.orgnih.gov

Key principles of green chemistry being applied in this field include:

Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. ijnc.ir

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. ijnc.ir

Optimization of Reaction Conditions and Purification Techniques for Synthetic Intermediates

The successful synthesis of this compound and its intermediates relies heavily on the optimization of reaction conditions and the application of effective purification techniques.

Optimization of Reaction Conditions:

The yield and purity of synthetic products are highly dependent on reaction parameters such as temperature, solvent, catalyst, and reaction time. For instance, in palladium-catalyzed cross-coupling reactions, the choice of the palladium precursor, ligand, and base can significantly impact the outcome. mdpi.com A systematic screening of these components is often necessary to identify the optimal conditions for a specific transformation. nih.goviajps.com For example, in the synthesis of bifurans, the addition of an additive like isopropanol (B130326) was found to enhance reaction efficiency and yield. nih.gov Similarly, in the synthesis of 5-bromofuran-2-sulfonyl chloride, the equivalence of the reagents and the choice of solvent were critical for maximizing the yield of the desired product. iajps.com

The following table illustrates the impact of reaction conditions on yield in a platinum-catalyzed tandem cycloisomerization reaction for the synthesis of a bifuran product:

Table 2: Optimization of Reaction Conditions for Bifuran Synthesis| Entry | Catalyst (mol%) | Additive | Concentration (M) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | PtCl₂ (5) | None | 0.1 | 24 | 45 | nih.gov |

| 2 | PtCl₂ (5) | iPrOH (1.1 eq.) | 0.1 | 8 | 80 | nih.gov |

| 3 | PtCl₂ (5) | iPrOH (1.1 eq.) | 0.025 | 8 | 90 | nih.gov |

| 4 | PtCl₂ (1) | iPrOH (1.1 eq.) | 0.025 | 72 | 55 | nih.gov |

After the reaction is complete, the desired compound must be isolated and purified from the reaction mixture. Common purification techniques for furan derivatives include:

Chromatography: Flash column chromatography is a widely used method for purifying furan derivatives. iajps.commdpi.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is crucial for achieving good separation. google.com

Distillation: For volatile compounds, distillation, including vacuum distillation, can be an effective purification method. google.comgoogleapis.com

Recrystallization: This technique is used to purify solid compounds based on differences in solubility.

Extraction: Liquid-liquid extraction is often used in the work-up procedure to separate the product from impurities. googleapis.comfraunhofer.de

Adsorption/Desorption: This method, using materials like activated carbon, can be employed for the selective removal of furan derivatives from reaction mixtures. googleapis.comgoogle.com

The development of efficient purification protocols is essential for obtaining high-purity synthetic intermediates and final products. fraunhofer.de

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations, including electrophilic substitution and oxidative reactions. pearson.comwikipedia.org The substituents at the C3 and C5 positions significantly influence the regioselectivity and outcome of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity in Bromofurans

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of furan, which is generally more reactive than benzene. pearson.commasterorganicchemistry.com The regiochemical outcome of SEAr on a substituted furan is dictated by the electronic effects of the existing substituents. wikipedia.orgpearson.com In this compound, the furan ring has two substituents: a hydroxymethyl group (-CH₂OH) at the C3 position and a bromine atom (-Br) at the C5 position. The available positions for substitution are C2 and C4.

The directing effects of the substituents are as follows:

Hydroxymethyl Group (-CH₂OH): This group is generally considered a weak activating group and directs incoming electrophiles to the ortho positions (C2 and C4). Studies on the palladium-catalyzed direct arylation of 3-(hydroxymethyl)furan have shown that the hydroxymethyl group acts as a powerful directing group, favoring substitution at the C2 position. researchgate.net

Bromine (-Br): As a halogen, bromine is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of resonance effects where its lone pairs can stabilize the cationic intermediate (the sigma complex). reddit.com In this molecule, the bromine at C5 would direct an incoming electrophile to the C4 position.

Oxidative Ring Expansion Reactions (e.g., Achmatowicz Rearrangement for Hydroxymethylfurans)

The Achmatowicz rearrangement is a well-established and synthetically valuable oxidative ring expansion that converts furfuryl alcohols (2-hydroxymethylfurans) into 6-hydroxy-2H-pyran-3(6H)-ones. researchgate.netrsc.org This transformation is typically initiated by an oxidizing agent, such as bromine in methanol or N-bromosuccinimide (NBS), which leads to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate that rearranges to the pyranone product upon acid catalysis. researchgate.netchim.it

However, this classical Achmatowicz rearrangement is specific to 2-furyl carbinols. For 3-hydroxymethylfurans, such as this compound, a different type of oxidative rearrangement has been observed. Instead of a ring expansion, treatment of 3-furyl alcohols with reagents like N-bromosuccinimide (NBS) can lead to the formation of 2-substituted 3-furfurals. acs.org This process involves the addition of a nucleophile (derived from an organometallic reagent) to 3-furfural to create the 3-furyl alcohol, which then undergoes an oxidative rearrangement to install the new group at the C2 position. acs.org This demonstrates that the substitution pattern of the hydroxymethyl group on the furan ring critically dictates the outcome of oxidative rearrangements.

Ring-Opening Reactions and Derived Acyclic Intermediates

The furan ring can undergo oxidative ring-opening to generate various acyclic intermediates, most notably 1,4-dicarbonyl compounds. This transformation can be achieved using a range of oxidants. For instance, treating furan derivatives with N-bromosuccinimide (NBS) can lead to oxidative dearomatization and subsequent ring-opening to form unsaturated 1,4-dione systems. researchgate.net Other oxidizing systems, such as ferric nitrate (B79036) with air as the oxidant, have also been employed for the stereoselective ring-opening of substituted furans to yield (Z)-1,4-enediones. researchgate.net In the context of this compound, such reactions would be expected to cleave the furan ring to produce highly functionalized acyclic intermediates, which could serve as precursors for other molecular scaffolds.

Reactivity of the Bromine Substituent

The bromine atom at the C5 position is a key functional handle, enabling a variety of transformations, particularly transition metal-catalyzed cross-coupling reactions. While direct nucleophilic substitution at this position is challenging, it provides a site for building molecular complexity.

Participation in Cross-Coupling Reactions

The C-Br bond in this compound is well-suited for participation in numerous palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, making it a cornerstone of its synthetic utility.

Suzuki-Miyaura Coupling: This reaction couples the bromofuran with an organoboron reagent (boronic acid or ester). It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. rsc.orgnih.gov Bromofurans are effective substrates in Suzuki reactions, often employing a palladium catalyst like Pd(OAc)₂ or Pd(dppf)Cl₂ with a base such as K₂CO₃ or K₃PO₄. researchgate.netnih.gov

Heck Coupling: This reaction forms a substituted alkene by coupling the bromofuran with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Mizoroki-Heck reactions of related bromobenzofurans have been shown to proceed effectively with various olefins. researchgate.net

Negishi Coupling: This involves the reaction of the bromofuran with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi reaction is highly effective for coupling with sp³, sp², and sp hybridized carbon atoms and has been successfully applied to bromo-heterocycles. illinois.edu

Sonogashira Coupling: This reaction couples the bromofuran with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form an alkynylated furan. This method was successfully used to append a phenylethynyl group to a brominated furan ring. nih.gov

The table below summarizes representative conditions for these cross-coupling reactions involving bromofuran substrates.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / Phosphine Ligand | K₂CO₃ | DMF/H₂O | 5-Aryl-furan |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Water | 5-Alkenyl-furan |

| Negishi | Organozinc Halide | Ni(acac)₂ or Pd(PPh₃)₄ | - | THF | 5-Alkyl/Aryl-furan |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 5-Alkynyl-furan |

Nucleophilic Substitution Reactions (e.g., S-alkylation for related bromofuran triazoles)

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the furan ring is generally unfavorable. wikipedia.org Aryl halides, including bromofurans, are typically unreactive toward nucleophiles unless the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho or para positions. wikipedia.orgcore.ac.uk

The example cited in the instructions, "S-alkylation for related bromofuran triazoles," refers to a specific reaction type where the nucleophile is a thiol group that is part of a larger molecule also containing a 5-bromofuran moiety. zsmu.edu.uaresearchgate.netzsmu.edu.ua In these documented cases, the reaction is the alkylation of the sulfur atom of a 1,2,4-triazole-3-thiol with an alkyl halide (e.g., bromoalkanes). zsmu.edu.uaresearchgate.net The bromine atom on the furan ring does not participate in this substitution reaction. The reaction is a standard S-alkylation of a thiol, which proceeds via an SN2 mechanism on the alkyl halide, not an SNAr on the bromofuran ring. organic-chemistry.org

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the C3 position of the furan ring is a primary alcohol and thus exhibits reactivity typical of this functional group. It can readily undergo oxidation, derivatization, and participate in condensation and cyclization reactions.

The selective oxidation of the hydroxymethyl group in furan derivatives is a fundamental transformation for accessing valuable furanic aldehydes and carboxylic acids. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous furan-containing alcohols. The oxidation can be controlled to yield either the corresponding aldehyde, 5-bromofuran-3-carbaldehyde, or the carboxylic acid, 5-bromofuran-3-carboxylic acid, by selecting appropriate reagents and reaction conditions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). For instance, the oxidation of 2-furylmethanol to furfural (B47365) has been achieved in high yield using a TEMPO-assisted system under mechanical activation. beilstein-journals.org Milder conditions are generally preferred to avoid over-oxidation and potential degradation of the sensitive furan ring.

To achieve the carboxylic acid, stronger oxidizing agents are typically employed. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can facilitate the oxidation of hydroxymethyl groups on furan rings to carboxylic acids. vulcanchem.com The oxidation of furfural to furoic acid is a well-established industrial process, highlighting the feasibility of this transformation on the furan scaffold. researchgate.net

Table 1: Representative Oxidation Reactions of Furan Alcohols

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Furylmethanol | TEMPO, NaOCl, KBr | Furfural | 90% | beilstein-journals.org |

| (3-Methyl-2-furyl)methanol | Generic (e.g., PCC) | (3-Methyl-2-furyl)carbaldehyde | N/A | vulcanchem.com |

| Furfural | O₂, Catalyst | Furoic Acid | N/A | researchgate.net |

The hydroxyl moiety of this compound can be readily derivatized through esterification and etherification reactions. These transformations are crucial for installing protecting groups or for synthesizing molecules with modified physical, chemical, and biological properties.

Esterification: This reaction involves reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. The reaction is typically catalyzed by a strong acid. monash.edu For example, the esterification of 2-hydroxymethylfuran has been studied as a model reaction for upgrading bio-oils, reacting it with various acids in the presence of a solid acid catalyst. acs.orgmdpi.com This suggests that this compound could be similarly converted to its corresponding esters. A visible-light-induced method has also been reported for the synthesis of esters from aldehydes, including 5-bromofuran-2-carbaldehyde, which demonstrates the stability of the bromofuran moiety under certain ester-forming conditions. acs.org

Etherification: The synthesis of ethers from this compound can be accomplished under various conditions. Acid-catalyzed etherification with other alcohols is a viable route. mdpi.com The etherification of the related bio-derived platform chemical 2,5-bis(hydroxymethyl)furan (BHMF) to produce 2,5-bis(alkoxymethyl)furans (BAMFs), which are potential biofuels, has been extensively investigated using various catalysts. fur4sustain.euunive.it These methods, which often employ mild reaction conditions, could be adapted for the selective etherification of this compound.

The hydroxyl group can act as a nucleophile or a directing group in various condensation and cyclization reactions, leading to more complex molecular architectures.

One notable reaction is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene (one of the furan double bonds). In studies with 3-furylmethanol derivatives, the hydroxyl group was found to exert a directing effect, influencing the stereoselectivity of the reaction through coordination or hydrogen bonding with the carbonyl compound. psu.eduresearchgate.net This leads to the formation of oxetane (B1205548) adducts with high regio- and stereoselectivity.

Furthermore, furfuryl alcohols are known to undergo acid-catalyzed rearrangements. The Piancatelli rearrangement, for example, transforms furfuryl alcohols into functionalized cyclopentenones. chim.it While typically initiated from 2-furylcarbinols, the underlying principles of acid-catalyzed nucleophilic attack and ring-opening could potentially lead to complex rearrangements from 3-hydroxymethylfuran derivatives under specific acidic conditions. chim.it

Acid-Catalyzed and Transition Metal-Catalyzed Transformations

Beyond the reactivity of the hydroxymethyl group, the furan ring and the C-Br bond are susceptible to a range of powerful acid-catalyzed and transition metal-catalyzed transformations. These methods are cornerstones of modern organic synthesis for creating molecular complexity.

Acid-Catalyzed Transformations: The furan ring is known to undergo various rearrangements and ring-opening reactions under acidic conditions due to its low resonance energy. google.com The Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols, and the Piancatelli rearrangement are classic examples. chim.it Brønsted acids can also catalyze the reduction of furans using silanes, converting them into 2,5-dihydrofurans or tetrahydrofurans under mild conditions. nih.gov Such transformations highlight the potential for this compound to serve as a precursor to different heterocyclic and carbocyclic systems. For instance, acid-catalyzed reactions of furans with o-aminobenzyl alcohols can lead to the synthesis of indoles via in-situ formation and recyclization of an aminobenzylfuran intermediate. google.com

Transition Metal-Catalyzed Transformations: The carbon-bromine bond at the C5 position is a prime site for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings are widely used to form new carbon-carbon or carbon-heteroatom bonds with bromofurans. evitachem.comnih.govresearchgate.net These reactions would allow for the introduction of a wide variety of aryl, vinyl, or alkynyl substituents at the C5 position of this compound.

Crucially, the hydroxymethyl group at the C3 position can act as a directing group in C-H activation reactions. Research has shown that the palladium-catalyzed direct arylation of unprotected 3-(hydroxymethyl)furan occurs with high regioselectivity at the C2 position. researchgate.net The hydroxymethyl group directs the catalyst to the adjacent C-H bond, leaving the C5 position and the alcohol itself unaffected. This provides a powerful and atom-economical strategy for the selective functionalization of the furan ring, complementary to traditional cross-coupling methods that rely on the C-Br bond.

Table 2: Examples of Transition Metal-Catalyzed Reactions on Furan Scaffolds

| Furan Substrate | Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 3-(Hydroxymethyl)furan | C2-H Arylation | Pd(OAc)₂, P(o-Tol)₃, Cs₂CO₃ | 2-Aryl-3-(hydroxymethyl)furan | researchgate.net |

| 16-Bromolambertianic acid (contains 2-bromofuran) | Heck-Suzuki Cascade | Pd(OAc)₂, (R)-BINAP, K₂CO₃ | 17-Aryl-isospongian diterpenoid | nih.gov |

| 5-Bromofuran-2-carboxylate | Reductive Homocoupling | NiCl₂, Zinc powder | 2,2'-Bifuran-5,5'-dicarboxylate | researchgate.net |

| 2-(1-Alkynyl)-2-alken-1-ones | Halocyclization | Cupric Halide | 3-Halofuran derivatives | researchgate.net |

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The furan moiety itself is a prevalent core in numerous biologically active compounds and functional materials. This compound provides a convenient entry point for the elaboration of this core into more complex, fused heterocyclic systems.

The synthesis of furan-fused heterocycles is of great interest due to the unique chemical and biological properties of these bicyclic systems. While direct examples of the use of this compound in the synthesis of all these systems are not extensively documented, its chemical functionalities allow for established synthetic routes to be readily applied.

The formation of furan-fused triazoles can be envisioned through a multi-step sequence starting from this compound. The hydroxymethyl group can be oxidized to a carboxylic acid, which can then be converted to an acyl azide. Subsequent intramolecular cyclization, often thermally or photochemically induced, can lead to the formation of a triazolone fused to the furan ring. Alternatively, the bromine atom can be displaced by an azide, and the hydroxymethyl group can be converted to an alkyne, setting the stage for an intramolecular copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the triazole ring. researchgate.netnih.gov

For the synthesis of furan-fused pyrazoles , a common strategy involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. chemrestech.com Starting from this compound, the furan ring can be manipulated to introduce the necessary dicarbonyl functionality. For instance, the hydroxymethyl group can be protected, followed by metalation and reaction with an appropriate electrophile to introduce a ketone or ester group. Subsequent deprotection and oxidation of the hydroxymethyl group to an aldehyde would generate the required 1,3-dicarbonyl precursor for cyclization with hydrazine. A notable example is the synthesis of [3-(5-bromofuran-2-yl)-1H-pyrazol-5-yl]methanol, a structurally related isomer, which highlights the feasibility of such transformations.

The construction of furan-fused thiazoles often relies on the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. chemhelpasap.commdpi.comresearchgate.net To utilize this compound for this purpose, the hydroxymethyl group could be oxidized to a ketone. Subsequent α-bromination would yield the necessary α-haloketone intermediate. Reaction of this intermediate with a thioamide, such as thiourea, would then lead to the formation of the fused thiazole ring. bepls.comdntb.gov.ua

| Heterocycle | General Synthetic Strategy | Key Transformation of this compound |

| Triazole | Intramolecular azide-alkyne cycloaddition | Oxidation of alcohol, conversion to alkyne and azide |

| Pyrazole | Condensation of 1,3-dicarbonyl with hydrazine | Oxidation and functionalization to a 1,3-dicarbonyl |

| Thiazole | Hantzsch synthesis | Oxidation to ketone, followed by α-bromination |

This compound and its derivatives are valuable precursors for the synthesis of other important cyclic structures, such as dihydropyranones and cyclopentenones.

The synthesis of dihydropyranones can be achieved through a ring expansion of dihydrofurans. researchgate.net While a direct application of this compound has not been reported, a plausible route would involve the reduction of the furan ring to a dihydrofuran, followed by an oxidative cleavage and subsequent intramolecular aldol (B89426) condensation to expand the five-membered ring to a six-membered dihydropyranone.

A more documented transformation is the Piancatelli rearrangement , which converts 2-furylcarbinols into 4-hydroxycyclopentenones. nih.govwikipedia.org This acid-catalyzed rearrangement proceeds through a 4π-electrocyclic ring closure. wikipedia.org While the substrate is a 2-furylcarbinol, the rearrangement of a structurally similar 3-bromo-2-furylcarbinol has been reported, suggesting that this compound, after appropriate functional group manipulation to a 2-furylcarbinol derivative, could undergo a similar transformation to yield a highly functionalized cyclopentenone. nih.gov The synthesis of cyclopentenones from furan derivatives is a well-established method in organic synthesis. wikipedia.orgnih.govnih.govorganic-chemistry.org Another approach to cyclopentenones is the Nazarov cyclization , which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. wikipedia.orgorganic-chemistry.org this compound can be a precursor to such divinyl ketones through oxidation of the alcohol to the corresponding aldehyde, followed by a double aldol condensation with appropriate ketones.

Building Block for Sophisticated Pharmaceutical Scaffolds (Focus on chemical synthesis, not direct biological effects)

The furan nucleus and its derivatives are integral components of numerous pharmaceutical agents. The ability to functionalize the this compound core through various chemical reactions makes it an attractive starting material for the synthesis of complex molecules with potential pharmacological relevance.

Nitrogen-containing heterocycles are among the most important classes of compounds in medicinal chemistry. chemrestech.comyoutube.com The bromine atom on the furan ring of this compound is particularly useful for incorporation into these frameworks through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. jocpr.commdpi.comd-nb.info These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the connection of the bromofuran moiety to a wide variety of nitrogen-containing heterocycles. For example, a Suzuki coupling with a boronic acid-substituted pyridine (B92270) or indole (B1671886) would yield a furan-heteroaryl linked structure, a common motif in many drug candidates.

Chalcones , or 1,3-diaryl-2-propen-1-ones, and their heterocyclic analogs are known to be precursors for various biologically active molecules. benthamdirect.com They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. benthamdirect.com this compound can be readily oxidized to 5-bromo-3-furaldehyde . This aldehyde can then be reacted with a variety of acetophenones to generate a series of furan-containing chalcone (B49325) analogs. nih.gov These chalcones, with their reactive α,β-unsaturated ketone functionality, are versatile intermediates for the synthesis of numerous heterocyclic systems, such as pyrazolines, isoxazolines, and pyrimidines, through cyclization reactions with appropriate binucleophiles. acs.orgnih.gov

| Starting Material from this compound | Reaction | Product Class |

| 5-Bromo-3-furaldehyde | Claisen-Schmidt Condensation | Furan-containing Chalcones |

| (5-Bromofuran-3-yl)boronic acid (via lithiation and borylation) | Suzuki Coupling | Aryl- or Heteroaryl-substituted Furans |

Precursor in Materials Science Research

Furan-based polymers and materials have garnered significant attention due to their potential as sustainable alternatives to petroleum-derived products and their interesting electronic and optical properties. The reactivity of this compound makes it a candidate for incorporation into novel functional materials.

The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions. For instance, the hydroxymethyl group can be converted into other functionalities suitable for step-growth polymerization, such as a carboxylic acid or an amine. The bromine atom can participate in cross-coupling polymerization reactions, leading to the formation of conjugated polymers with a furan-containing backbone. Such polymers are of interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to the favorable electronic properties of the furan ring. nih.govacs.orgresearchgate.net The substitution of thiophene with furan in some organic semiconductor materials has been shown to improve properties such as molecular planarity and fluorescence.

Development of Conjugated Polymers and Organic Electronic Materials

Furan-containing compounds are increasingly being investigated as components of conjugated polymers for organic electronic applications. researchgate.net The furan ring is an electron-rich heterocycle that can facilitate charge transport. While extensive research exists for polymers based on the isomeric (5-Bromofuran-2-yl)methanol and other furan derivatives, specific studies detailing the polymerization of this compound are not widely documented in publicly available literature.

Theoretically, the bromine atom on the furan ring could be utilized in various cross-coupling reactions, such as Suzuki or Stille couplings, which are common methods for forming the carbon-carbon bonds necessary for a polymer backbone. The hydroxymethyl group offers a site for further functionalization, which could be used to tune the solubility or electronic properties of the resulting polymer. The development of organic electronic materials is a significant area of research, with applications in light-emitting diodes (OLEDs), field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov

Applications in Optoelectronic Devices Utilizing Furan-Based Chromophores

Furan-based chromophores are integral to the advancement of optoelectronic devices, particularly organic solar cells (OSCs). researchgate.net These chromophores possess advantages such as good solubility, high fluorescence, and excellent molecular stacking capabilities. researchgate.net The furan moiety, being derivable from biomass, also offers a "green" alternative to other heterocyclic compounds. researchgate.net

While the broader class of furan derivatives has been successfully incorporated into high-performance organic solar cells, specific examples utilizing this compound as a direct precursor for a chromophore are not extensively reported. The general strategy involves creating donor-acceptor systems where the furan unit can act as part of the electron-donating or π-bridge component of the chromophore. The functional groups of this compound could, in principle, be used to synthesize such chromophores for use in bulk-heterojunction solar cells.

Contributions to Biomass Valorization Strategies (as a derivative of furfural or HMF)

Biomass valorization focuses on converting renewable biomass into valuable chemicals and materials. Furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform molecules derived from the dehydration of C5 and C6 sugars, respectively. These furanic aldehydes can be converted into a wide array of derivatives.

This compound is not a direct, commonly cited product of furfural or HMF valorization pathways. The typical transformations of these platform molecules involve oxidation, reduction, or etherification. For instance, the reduction of HMF yields 2,5-bis(hydroxymethyl)furan (BHMF), a monomer for polyesters. While bromination of furan rings is a known chemical transformation, the synthesis of this compound as a specific target in biomass valorization schemes has not been a primary focus in the reviewed literature. The acetalization of biomass-derived furanic compounds is another strategy to produce valuable fuel additives and protect functional groups during chemical transformations.

Compound Data

| Property | Value |

| Molecular Formula | C₅H₅BrO₂ |

| Molecular Weight | 177.00 g/mol |

| SMILES | C1=C(OC(=C1)Br)CO |

| InChI Key | CFLMVPYEVZXIED-UHFFFAOYSA-N |

Note: The data in this table is computationally derived or based on general chemical information, as extensive experimental data for this specific compound is not widely available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the connectivity and chemical environment of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The structure contains two aromatic protons on the furan ring, two benzylic-like protons of the hydroxymethyl group, and one hydroxyl proton. The anticipated chemical shifts are influenced by the electronic effects of the furan ring's oxygen atom and the electron-withdrawing bromine atom. libretexts.orgcarlroth.com

The furan proton at the C2 position is anticipated to appear at a lower field compared to the proton at the C4 position due to the deshielding effect of the adjacent ring oxygen. The bromine atom at C5 would further influence the electronic environment. The protons of the methylene (B1212753) group (-CH₂OH) would resonate in a region typical for carbons attached to an oxygen atom and an aromatic system. libretexts.org The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding. ucl.ac.uk

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~7.4 - 7.6 | Doublet (d) | ~1.5 - 2.0 |

| H-4 | ~6.4 - 6.6 | Doublet (d) | ~1.5 - 2.0 |

| -CH₂OH | ~4.5 - 4.7 | Singlet (s) or Doublet (d) | - |

| -OH | Variable (e.g., 1.5 - 4.0) | Broad Singlet (br s) | - |

| The multiplicity of the -CH₂OH signal may appear as a singlet if the coupling to the hydroxyl proton is not resolved, which is common. |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, five distinct signals are expected, corresponding to the four carbons of the furan ring and the one carbon of the hydroxymethyl substituent.

The chemical shifts are determined by the hybridization and the nature of the attached atoms. The carbon atom bonded to the electronegative bromine (C5) and the carbon bonded to the ring oxygen (C2) are expected to be significantly downfield. oregonstate.edu The carbon bearing the hydroxymethyl group (C3) will also be influenced by its oxygenated substituent. The chemical shift for the methylene carbon (-CH₂OH) is expected in the typical range for an alcohol. oregonstate.edudocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂OH | ~55 - 60 |

| C5 | ~120 - 125 |

| C3 | ~128 - 132 |

| C4 | ~110 - 115 |

| C2 | ~140 - 145 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key expected correlation would be between the furan protons H-2 and H-4, confirming their presence on the same ring system and their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals to their corresponding carbon signals: H-2 to C-2, H-4 to C-4, and the methylene protons to the -CH₂OH carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. For this compound, key HMBC correlations would include:

The methylene protons (-CH₂) showing correlations to the furan carbons C-3, C-2, and C-4, which unequivocally places the hydroxymethyl group at the C-3 position.

Proton H-2 showing correlations to C-3, C-4, and C-5.

Proton H-4 showing correlations to C-2, C-3, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. youtube.com A NOESY spectrum would be expected to show a correlation between the methylene protons and the adjacent furan proton at C-4, providing further confirmation of the substituent's position.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the molecular formula is C₅H₅BrO₂. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion in the mass spectrum will appear as a pair of peaks (M and M+2) of almost equal intensity. HR-MS would confirm the elemental composition for both isotopic peaks.

Table 3: HR-MS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₅H₅⁷⁹BrO₂ | M | 175.94729 |

| C₅H₅⁸¹BrO₂ | M+2 | 177.94524 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. chemguide.co.ukwhitman.edu The fragmentation of this compound would be expected to follow logical pathways based on the stability of the resulting ions and neutral losses.

Key expected fragmentation pathways include:

Loss of Bromine: Cleavage of the C-Br bond, one of the weaker bonds, would result in a significant peak at m/z 97, corresponding to the [C₅H₅O₂]⁺ ion.

Loss of the Hydroxymethyl Group: Cleavage of the bond between the furan ring and the CH₂OH group would lead to a fragment corresponding to the bromofuran cation at m/z 147/149.

Benzylic-type Cleavage: Loss of a hydrogen radical from the molecular ion to form a stable oxonium ion [M-H]⁺ is a common pathway for alcohols.

Loss of Formaldehyde (B43269): A rearrangement reaction could lead to the loss of a neutral formaldehyde molecule (CH₂O, 30 Da) from the molecular ion.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Corresponding Neutral Loss |

| 176/178 | 178/180 | [C₅H₅BrO₂]⁺ | - |

| 175/177 | 177/179 | [C₅H₄BrO₂]⁺ | •H |

| 147 | 149 | [C₄H₂BrO]⁺ | •CH₂OH |

| 97 | 97 | [C₅H₅O₂]⁺ | •Br |

Spectroscopic and Structural Analysis of this compound and Its Derivatives

The comprehensive characterization of this compound and its related compounds relies on a suite of spectroscopic and analytical techniques. These methods provide critical insights into the molecular structure, functional groups, electronic properties, and solid-state arrangement of these furan derivatives.

Future Research Directions and Emerging Areas

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research will likely prioritize the development of green and sustainable methods for the synthesis of (5-Bromofuran-3-yl)methanol and its derivatives. frontiersin.org Current synthetic approaches often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of new synthetic pathways. rsc.org

Key areas of investigation will include:

One-pot syntheses: The development of multicomponent reactions (MCRs) where multiple starting materials react in a single vessel to form the desired product can significantly improve efficiency and reduce waste. tubitak.gov.tr

Catalytic methods: The use of catalytic rather than stoichiometric amounts of reagents will be crucial. This includes exploring earth-abundant metal catalysts or even metal-free catalytic systems to reduce cost and environmental impact. researchgate.net

Renewable feedstocks: Investigating routes that start from biomass-derived platform molecules, such as furfural (B47365), could provide a sustainable and renewable source for the furan (B31954) core. mdpi.comresearchgate.net

| Research Focus | Key Objectives | Potential Impact |

| One-Pot Syntheses | Reduce reaction steps, minimize solvent use, and decrease waste generation. | Increased process efficiency and reduced environmental footprint. |

| Novel Catalysis | Replace stoichiometric reagents with catalytic systems, focusing on non-precious metals. | Lower production costs and improved sustainability. |

| Renewable Feedstocks | Utilize biomass-derived starting materials for the furan core. | Transition towards a bio-based chemical industry. |

Exploration of Novel Catalytic Systems for Functionalization and Transformation

The bromine atom and the hydroxymethyl group on the this compound scaffold offer multiple sites for further chemical modification. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to selectively functionalize and transform this molecule.

Emerging areas of interest include:

Cross-coupling reactions: Expanding the scope of palladium-, copper-, and nickel-catalyzed cross-coupling reactions at the C5 position to introduce a wide variety of substituents, including aryl, alkyl, and amino groups.

C-H activation: Developing catalytic systems that can directly functionalize the C-H bonds of the furan ring, offering a more direct and atom-economical approach to derivatization.

Catalytic oxidation and reduction: Investigating selective catalytic methods for the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, or for the reduction of the furan ring.

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Moiety

The unique electronic and structural features of the furan ring make it an attractive building block for advanced functional materials. The this compound moiety, with its potential for polymerization and further functionalization, is a promising candidate for incorporation into novel materials.

Future research in this area could explore:

Furan-based polymers: The synthesis of polyesters, polyamides, and polyurethanes using this compound as a monomer or a precursor to bifunctional monomers. rsc.orgdntb.gov.ua These polymers could exhibit interesting thermal, mechanical, and electronic properties. rsc.orgcore.ac.uk

Self-healing materials: The furan moiety can participate in reversible Diels-Alder reactions, which can be exploited to create self-healing polymers and composites. researchgate.netopenresearchlibrary.org

Organic electronic materials: The conjugated nature of the furan ring suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Deeper Mechanistic Understanding of Complex Furan Reactions through Integrated Experimental and Theoretical Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of furan derivatives is essential for the rational design of more efficient and selective processes. acs.org Future research will likely involve a synergistic approach that combines experimental studies with computational modeling. researchgate.netrsc.org

Key aspects to be investigated include:

Intermediate characterization: The use of advanced spectroscopic techniques to identify and characterize transient intermediates in furan reactions.

Computational modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition state energies, and understand the role of catalysts. researchgate.net

Application in Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Flow chemistry offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.govacs.org The application of flow chemistry to the synthesis and functionalization of this compound is an emerging area with significant potential. nih.gov

Future research will likely focus on:

Continuous-flow synthesis: Developing robust and efficient continuous-flow processes for the synthesis of this compound and its derivatives.

Automated reaction optimization: Integrating flow reactors with automated systems for high-throughput screening of reaction conditions to rapidly identify optimal parameters.

In-line analysis: Incorporating in-line analytical techniques, such as spectroscopy, to monitor reactions in real-time and enable precise process control.

| Technology | Advantages for this compound Synthesis |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety for handling reactive intermediates, and facile scalability. |

| Automated Synthesis | High-throughput screening of catalysts and reaction conditions, rapid optimization of synthetic routes. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics and mechanisms. spectroscopyonline.com The development and application of advanced spectroscopic probes for the in-situ monitoring of reactions involving this compound will be a key area of future research. researchgate.net

Promising techniques include:

In-situ FTIR and Raman spectroscopy: To track the concentration of reactants, intermediates, and products throughout the course of a reaction. youtube.com

In-situ NMR spectroscopy: To obtain detailed structural information about species present in the reaction mixture at any given time.

Mass spectrometry: For the real-time analysis of reaction components, particularly in flow chemistry setups. baua.de

These advanced analytical techniques will be instrumental in achieving a deeper understanding of the complex chemical transformations involving this compound and will facilitate the development of more efficient and controlled synthetic processes. nih.govmdpi.commit.edu

Q & A

Q. What are the common synthetic routes for (5-Bromofuran-3-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via reduction of the corresponding aldehyde precursor. For example, sodium borohydride (NaBH₄) in methanol can reduce 5-bromofuran-3-carbaldehyde to the alcohol. Key steps include:

- Reduction: Dissolve the aldehyde in methanol, add NaBH₄ (1.0–1.2 equiv.), and stir at room temperature for 24 hours .

- Work-up: Evaporate methanol, extract the product with diethyl ether, and dry over MgSO₄.

- Yield Optimization: Adjust stoichiometry (e.g., excess NaBH₄) and solvent polarity. Methanol acts as both solvent and proton source, enhancing reduction efficiency.

Q. Table 1: Representative Synthetic Conditions

| Precursor | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromofuran-3-carbaldehyde | NaBH₄ | Methanol | 24 | 94 | |

| Brominated aromatic aldehyde | NaBH₄ | H₂O/MeOH | 24 | 85–93 |

Q. How is this compound characterized structurally, and what spectroscopic data are critical?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy:

- ¹H-NMR: Peaks for the methanol group (δ ~4.6 ppm, singlet) and furan protons (δ ~6.7–7.4 ppm). For example, in a related compound, (5-Bromo-2-methoxyphenyl)methanol, the CH₂OH group appears as δ 4.61 ppm .

- ¹³C-NMR: The brominated furan carbons resonate at δ ~100–150 ppm.

- X-ray Crystallography: Resolves molecular geometry and packing. For brominated aromatics, C-Br bond lengths (~1.9 Å) and dihedral angles confirm substitution patterns .

Q. Table 2: Key NMR Data for Related Compounds

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| (5-Bromo-2-methoxyphenyl)methanol | 4.61 (s, CH₂OH) | 56.2 (OCH₃) | |

| (3-Bromo-5-methylphenyl)methanol | 4.60 (s, CH₂OH) | 121.8 (C-Br) |

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites. The bromine atom and hydroxyl group show high electron-withdrawing and donating tendencies, respectively .

- Reactivity Trends: Compare HOMO-LUMO gaps to assess stability. For brominated furans, lower gaps (~4–5 eV) suggest higher reactivity in cross-coupling reactions .

- Hydrogen Bonding: Simulate intermolecular interactions (e.g., OH···O) to explain crystallization behavior.

Application Example: DFT studies on (5-Bromo-2-hydroxyphenyl)methanone revealed planar geometry and π-π stacking, guiding synthetic modifications .

Q. How can contradictory spectroscopic or crystallographic data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- Polymorphism: Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond angles. Use temperature-dependent XRD to identify phases .

- Solvent Effects: NMR chemical shifts vary with deuterated solvents. Compare data in CDCl₃ vs. DMSO-d₆ .

- Dynamic Processes: Conformational flexibility (e.g., rotameric OH groups) broadens NMR peaks. Variable-temperature NMR (VT-NMR) clarifies dynamics .

Case Study: Conflicting ¹H-NMR data for (5-Bromo-2-methoxyphenyl)methanol in CDCl₃ were resolved by VT-NMR, revealing slow exchange between hydroxyl rotamers .

Q. What strategies improve the regioselectivity of brominated furan derivatives in cross-coupling reactions?

Methodological Answer:

- Catalyst Design: Use Pd(PPh₃)₄ or CuI to favor Suzuki-Miyaura couplings at the bromine site .

- Directing Groups: Introduce methoxy or ester groups at C-2 to sterically hinder undesired positions .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for C-Br bond activation .

Q. Table 3: Cross-Coupling Reaction Optimization

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Pd(PPh₃)₄ | DMF | 78 | |

| 5-Bromo-2-methoxyfuran | CuI/1,10-phen | THF | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.